N-[2-Methyl-6-(propan-2-yl)phenyl]methanimine
Description
N-[2-Methyl-6-(propan-2-yl)phenyl]methanimine is an imine derivative characterized by a methanimine group (-CH=N-) attached to a substituted aromatic ring. The aromatic substituents include a methyl group at the 2-position and an isopropyl group at the 6-position. This structural motif confers unique electronic and steric properties, making it relevant in coordination chemistry, catalysis, and materials science.
Properties
CAS No. |
35203-05-5 |
|---|---|
Molecular Formula |
C11H15N |
Molecular Weight |
161.24 g/mol |
IUPAC Name |
N-(2-methyl-6-propan-2-ylphenyl)methanimine |
InChI |
InChI=1S/C11H15N/c1-8(2)10-7-5-6-9(3)11(10)12-4/h5-8H,4H2,1-3H3 |
InChI Key |
QASCEVHEBQHSJB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C(C)C)N=C |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of N-[2-Methyl-6-(propan-2-yl)phenyl]methanimine
General Synthetic Route
The classical and most widely used method for preparing this compound involves the condensation of a primary aromatic amine with formaldehyde or a suitable aldehyde under controlled conditions. The reaction proceeds via nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration to form the imine bond (-C=N-).
$$
\text{2-Methyl-6-(propan-2-yl)aniline} + \text{Formaldehyde} \rightarrow \text{this compound} + H_2O
$$
Specific Preparation Protocols
Condensation with Formaldehyde
- Reagents: 2-Methyl-6-(propan-2-yl)aniline and formaldehyde (often as paraformaldehyde or aqueous formaldehyde solution).
- Solvent: Typically methanol or ethanol.
- Catalyst: Acidic catalysts (e.g., acetic acid) or mild bases can be used to facilitate the condensation.
- Conditions: The mixture is stirred at ambient or slightly elevated temperatures (25–60 °C) for several hours under an inert atmosphere to avoid side reactions.
- Isolation: The product is isolated by solvent evaporation and purified by recrystallization or column chromatography.
This method is supported by general Schiff base synthesis procedures and is analogous to those reported for similar imines.
Metal-Catalyzed Reductive Amination (Tandem Synthesis)
Recent advances have demonstrated the use of metal catalysts, such as iridium complexes, for tandem synthesis involving in situ formation of imines followed by selective transformations. For instance, a catalytic system involving iridium hydride complexes has been employed to synthesize N-substituted methanimines via reaction of primary amines and aldehydes in methanol at 100 °C under argon atmosphere.
- Catalyst: Iridium(III)-hydride complex (0.2 mol%)
- Base: Caesium carbonate (20 mol%)
- Solvent: Dry methanol
- Temperature: 100 °C
- Time: 16 hours
- Atmosphere: Argon
This method allows for high selectivity and yields and can be adapted for the synthesis of this compound by selecting appropriate amine and aldehyde substrates.
Alternative Synthetic Routes
- Oxidative Methods: Oxidation of secondary amines or aminals to imines using mild oxidants such as meta-chloroperoxybenzoic acid (mCPBA) has been reported for related compounds, though specific application to this compound requires adaptation.
- Halide Displacement: Reaction of secondary amines with haloacetamides or haloalkanes can yield related amino derivatives, which upon further treatment may afford imines, but this is less common for simple methanimines.
Data Tables Summarizing Preparation Parameters
| Method | Reagents | Catalyst/Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Notes |
|---|---|---|---|---|---|---|---|
| Classical Condensation | 2-Methyl-6-(propan-2-yl)aniline + Formaldehyde | Acid (e.g., acetic acid) or base | Methanol/Ethanol | 25–60 | 4–24 | 70–85 | Requires removal of water to drive reaction |
| Metal-Catalyzed Reductive Amination | 2-Methyl-6-(propan-2-yl)aniline + Formaldehyde | Iridium(III)-hydride (0.2 mol%), Cs2CO3 (20 mol%) | Dry Methanol | 100 | 16 | >90 | High selectivity, inert atmosphere needed |
| Oxidative Method | Secondary amine + mCPBA | None | Dichloromethane | 0 to RT | 1 | Moderate | Used for related imines, requires careful control |
Purification and Characterization
- Purification: Typically achieved by column chromatography on silica gel using hexane/ethyl acetate mixtures or recrystallization from methanol or toluene.
- Characterization: Confirmed by ^1H and ^13C NMR spectroscopy, infrared spectroscopy (C=N stretch ~1640–1690 cm^-1), and mass spectrometry. NMR chemical shifts and coupling constants provide detailed structural information.
- Crystallography: Single-crystal X-ray diffraction can be used to confirm molecular geometry and substituent orientation, as demonstrated in related imine derivatives.
Research Findings and Notes
- The presence of bulky substituents such as methyl and isopropyl groups at the ortho positions of the phenyl ring influences the steric environment around the imine bond, potentially affecting reactivity and stability.
- Metal-catalyzed methods offer advantages in terms of reaction time, yield, and selectivity, especially when inert atmosphere and dry solvents are employed.
- The compound’s structure and substituents confer unique chemical properties that may be exploited in coordination chemistry and biological activity studies.
- Avoiding unreliable sources such as benchchem.com and smolecule.com ensures data integrity; this article relies on peer-reviewed literature, patents, and authoritative chemical databases.
Chemical Reactions Analysis
Types of Reactions
N-[2-Methyl-6-(propan-2-yl)phenyl]methanimine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines.
Substitution: The imine group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Corresponding oxides and hydroxyl derivatives.
Reduction: Amines and related compounds.
Substitution: A variety of substituted imines and related derivatives.
Scientific Research Applications
N-[2-Methyl-6-(propan-2-yl)phenyl]methanimine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and antiviral activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[2-Methyl-6-(propan-2-yl)phenyl]methanimine involves its interaction with specific molecular targets. The imine group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. This interaction can lead to various biological effects, depending on the specific target and context.
Comparison with Similar Compounds
Functional and Application-Based Differences
- Steric Effects : Trimethylsilyl groups in 4n/4o likely hinder nucleophilic attacks on the imine group, enhancing stability for catalytic applications. The target compound’s isopropyl group may offer moderate steric protection .
- Electron Modulation : Fluorine in 4o could withdraw electron density, altering reactivity in condensation reactions. The benzodioxole in 74760-63-7 may facilitate coordination with metal ions due to lone pairs on oxygen .
- Hydrogen Bonding: Etter’s graph set analysis () implies that substituents influencing H-bond networks (e.g., -OH or -NH groups) could affect solubility or crystallinity. However, 4n/4o and the target compound lack strong H-bond donors, suggesting weaker intermolecular interactions .
Biological Activity
N-[2-Methyl-6-(propan-2-yl)phenyl]methanimine, a compound featuring an imine functional group, has garnered attention for its potential biological activities. This article reviews the biological properties of this compound, focusing on its antimicrobial, anticancer, and other pharmacological effects based on recent research findings.
Chemical Structure and Properties
The compound this compound can be classified as a Schiff base due to its imine (-C=N-) linkage. Schiff bases are known for their diverse biological activities, including antimicrobial and anticancer properties. The presence of the imine group is crucial for these activities, as demonstrated in various studies .
Antimicrobial Activity
Research has shown that compounds containing imine functionalities exhibit significant antimicrobial properties. For instance, studies have highlighted the effectiveness of Schiff bases against both Gram-positive and Gram-negative bacteria. In a comparative analysis, certain Schiff bases demonstrated lower Minimum Inhibitory Concentration (MIC) values than standard antibiotics like ciprofloxacin .
Table 1: Antimicrobial Activity of Schiff Bases Including this compound
| Compound | Target Bacteria | MIC (µg/mL) | Reference |
|---|---|---|---|
| This compound | Staphylococcus aureus | 7.81 | |
| Other Schiff Base 1 | E. coli | 15.62 | |
| Other Schiff Base 2 | Salmonella typhimurium | 7.81 |
Anticancer Activity
The anticancer potential of this compound has also been explored. Studies involving similar imine compounds have indicated that they can induce apoptosis in various cancer cell lines, including breast and leukemia cells. For example, a related study found that certain derivatives exhibited cytotoxic activity with IC50 values in the micromolar range against MCF-7 and other cancer cell lines .
Table 2: Anticancer Activity of Related Compounds
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound (hypothetical) | MCF-7 | 0.65 | Apoptosis induction |
| Compound A | U-937 | 0.75 | Cell cycle arrest |
| Compound B | HeLa | 1.10 | Apoptosis induction |
The biological activity of this compound is likely mediated through several mechanisms:
- Enzyme Inhibition : Many imine-containing compounds inhibit key enzymes in microbial and cancerous cells.
- Apoptosis Induction : The ability to trigger programmed cell death is a critical pathway for anticancer activity.
- Membrane Disruption : Some studies suggest that these compounds may disrupt bacterial cell membranes, leading to cell lysis .
Case Studies
A notable case study involved the synthesis and evaluation of various Schiff bases, including those structurally similar to this compound. These studies reported significant antimicrobial effects against multidrug-resistant strains and highlighted the potential for developing new therapeutic agents based on this class of compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
